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Abstract
Dipeptidyl peptidase-like protein 10 (DPP10), encoded by the DPPY (DPP10) gene, is a

fascinating and complex type II transmembrane protein. Initially identified through its

association with asthma susceptibility, its primary characterized function lies within the central

nervous system as a critical auxiliary subunit of voltage-gated potassium (Kv) channels.[1][2]

Despite its homology to the dipeptidyl peptidase IV (DPP4) family of serine proteases, DPP10

is enzymatically inactive in mammals due to the substitution of a critical serine residue in its

catalytic domain with glycine.[1][3][4] Instead, its significance stems from its profound ability to

modulate the biophysical properties, trafficking, and surface expression of Kv4 channels, which

are fundamental to neuronal excitability.[2][5][6] This guide provides a comprehensive overview

of the molecular function of DPP10, its interaction with Kv channels, associated signaling

pathways, and its emerging roles in disease, supported by quantitative data and detailed

experimental methodologies.

Core Function: Modulation of Kv4 Potassium
Channels
The principal and most well-documented function of DPP10 is its role as an accessory subunit

to Kv4 channels, which are responsible for generating the fast-transient, A-type potassium

currents (ISA) in neurons.[2][5] These currents are vital for regulating neuronal firing frequency
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and dendritic signal integration. DPP10's interaction with the pore-forming Kv4 α-subunits leads

to a dramatic alteration of the channel's properties, making them more aligned with native

neuronal ISA currents.[2][5]

Physical Association and Stoichiometry
DPP10 physically associates with Kv4.2 channels, a fact confirmed through co-

immunoprecipitation experiments where antibodies against one protein successfully pull down

the other from cell extracts.[5] The interaction is mediated by the N-terminal and

transmembrane domains of DPP10.[2] Studies on the stoichiometry of the Kv4.2-DPP10

complex have revealed that it is variable and dependent on the relative expression levels of

each subunit, with a preferential formation of a 4:2 (Kv4.2:DPP10) complex.[7][8] This preferred

stoichiometry is thought to be influenced by the bulky dimeric structure of the extracellular

domain of DPP10.[7][8]

Modulation of Channel Gating and Kinetics
DPP10 significantly remodels the kinetic and steady-state properties of Kv4.2 channels.[5] Co-

expression of DPP10 with Kv4.2 in heterologous systems leads to an acceleration of both the

inactivation and recovery from inactivation time courses.[5] Furthermore, DPP10 induces a

hyperpolarizing shift in the voltage dependence of both activation and steady-state inactivation.

[5] These modifications are critical for fine-tuning the electrical signaling properties of neurons.

Enhancement of Channel Trafficking and Expression
Another crucial function of DPP10 is its ability to promote the trafficking of Kv4.2 channels to

the cell surface.[2][5] In the absence of DPP10, Kv4.2 proteins are often retained within the

endoplasmic reticulum.[9] The presence of DPP10 facilitates their transit to the plasma

membrane, leading to a significant increase in the magnitude of the A-type current, often by

approximately five- to six-fold.[5]

Data Presentation: Quantitative Effects of DPP10 on
Kv4.2 Channel Properties
The following tables summarize the quantitative data from studies investigating the effects of

DPP10 co-expression with Kv4.2 channels in Xenopus oocytes.
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Parameter Kv4.2 Alone Kv4.2 + DPP10
Fold
Change/Shift

Reference

Peak Current at

+50 mV
Normalized to 1 ~5.9

~5.9-fold

increase
[5]

Time to Peak at

+50 mV
~15 ms ~5 ms ~3-fold faster [5]

Time Constant of

Inactivation

(τinact)

Slower Faster
Accelerated

inactivation
[5]

Time Constant of

Recovery (τrec)

at -100 mV

~200 ms ~78 ms ~2.5-fold faster [5]

V1/2 of Activation ~-10 mV ~-29 mV

~19 mV

hyperpolarizing

shift

[5]

V1/2 of Steady-

State Inactivation
~-50 mV ~-57 mV

~7 mV

hyperpolarizing

shift

[5]

Table 1: Summary of quantitative effects of DPP10 on Kv4.2 channel properties.

Molecular Structure and Functional Domains
DPP10 is a type II single-pass transmembrane protein.[1][3] Its structure comprises a short N-

terminal cytoplasmic domain, a transmembrane domain, and a large C-terminal extracellular

domain. The extracellular domain is further divided into a β-propeller domain and an α/β-

hydrolase domain, characteristic of the S9B serine protease family.[10] However, the

substitution of the catalytic serine with a glycine renders the protein enzymatically inactive.[1][3]

The N-terminal cytoplasmic domain is crucial for the acceleration of inactivation, while the

transmembrane domain is involved in the physical interaction with the Kv4 channel.[5][11]

Role in Disease
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While the neuronal function of DPP10 is its most characterized role, the gene has also been

implicated in several human diseases.

Asthma and Airway Inflammation
DPP10 was first identified as a susceptibility gene for asthma through positional cloning.[10]

Studies in mouse models have shown that a point mutation in Dpp10 leads to increased airway

resistance and higher levels of total serum IgE and eosinophils following allergen challenge.

[10] In human airway epithelial cells, DPP10 expression is increased in asthmatic patients.[12]

Furthermore, DPP10 appears to play a role in airway inflammation and remodeling, potentially

through a pathway involving TGF-β1 and ERK phosphorylation.[13][14] Knockdown of DPP10

in human airway epithelial cells results in altered cytokine responses, suggesting that DPP10

can modify the inflammatory response in the lungs.[10]

Neurodevelopmental and Neurodegenerative Disorders
Given its significant role in regulating neuronal excitability, it is not surprising that mutations in

DPP10 have been associated with autism spectrum disorders.[4] Additionally, there is emerging

evidence suggesting that DPP10 may be involved in the pathology of neurodegenerative

diseases such as Alzheimer's disease.[15]

Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the

function of DPP10.

Two-Electrode Voltage Clamp (TEVC) in Xenopus
Oocytes
This technique is fundamental for studying the electrophysiological properties of ion channels.

Oocyte Preparation:Xenopus laevis oocytes are harvested and defolliculated.

cRNA Injection: cRNA encoding Kv4.2 and/or DPP10 is injected into the oocytes. Oocytes

are then incubated for 2-5 days to allow for protein expression.
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Recording: An oocyte is placed in a recording chamber and perfused with a specific bath

solution. Two microelectrodes, one for voltage sensing and one for current injection, are

inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -80

mV), and voltage steps are applied to elicit ionic currents, which are then recorded and

analyzed.[16][17][18]

Co-immunoprecipitation
This method is used to demonstrate the physical interaction between DPP10 and Kv4

channels.

Cell Lysis: Cells co-expressing tagged versions of DPP10 (e.g., HA-tagged) and Kv4.2 are

lysed to release cellular proteins.

Antibody Incubation: The cell lysate is incubated with an antibody specific to one of the

proteins of interest (e.g., anti-HA antibody).

Immunocomplex Precipitation: Protein A/G-agarose beads are added to the lysate to bind to

the antibody-protein complex, leading to its precipitation.

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and

the immunocomplex is then eluted from the beads.

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by

Western blotting using antibodies against both proteins to confirm their co-precipitation.[5]

In Situ Hybridization
This technique is employed to visualize the localization of DPP10 mRNA in tissues.

Tissue Preparation: Brain tissue is fixed, cryoprotected, and sectioned.[9]

Probe Synthesis: A labeled antisense RNA probe complementary to the DPP10 mRNA is

synthesized. The label can be radioactive or non-radioactive (e.g., digoxigenin).[9]

Hybridization: The tissue sections are incubated with the labeled probe, which binds

specifically to the DPP10 mRNA.[9]
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Washing: Stringent washes are performed to remove any non-specifically bound probe.

Detection: The location of the bound probe is visualized using either autoradiography (for

radioactive probes) or immunohistochemistry with an antibody against the non-radioactive

label.[9]

Quantitative Real-Time PCR (qRT-PCR) for Splice
Variants
This method is used to quantify the expression levels of different DPP10 splice variants.

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissue or cells of

interest and reverse-transcribed into cDNA.

Primer Design: Primers specific to each splice variant are designed, often with one primer

spanning the unique exon-exon junction of the variant.

Real-Time PCR: The cDNA is subjected to PCR with the variant-specific primers in the

presence of a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The

fluorescence intensity is measured in real-time to quantify the amount of amplified product.

[19][20][21]

Data Analysis: The expression level of each splice variant is determined relative to a

reference gene.

Mandatory Visualizations
Signaling Pathways and Molecular Interactions
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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